

Application Notes and Protocols for Advanced Ultrasound Imaging with Levovist

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Levovist**

Cat. No.: **B238291**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of advanced ultrasound imaging techniques utilizing **Levovist**, a first-generation ultrasound contrast agent. This document details the mechanism of action, key applications, and experimental protocols for the use of **Levovist** in preclinical and clinical research.

Introduction to Levovist-Enhanced Ultrasound

Levovist (SH U 508A) is an ultrasound contrast agent composed of galactose microparticles with a small amount of palmitic acid, containing air-filled microbubbles. When injected intravenously, these microbubbles strongly enhance the backscatter of ultrasound waves, leading to a significant improvement in the visualization of blood flow and tissue perfusion. A key characteristic of **Levovist** is its biphasic enhancement pattern in the liver: an early vascular phase followed by a late, liver-specific phase. This late phase enhancement is attributed to the phagocytosis of the microbubbles by Kupffer cells, the resident macrophages of the liver.^[1]

Mechanism of Action

The primary mechanism of **Levovist** is the significant increase in acoustic impedance mismatch between the microbubbles in the blood and the surrounding tissues. This results in enhanced reflection of ultrasound waves, leading to a brighter signal on the ultrasound image. In the liver, after the initial vascular phase, **Levovist** microbubbles are taken up by Kupffer cells, leading to a prolonged enhancement of the liver parenchyma.^[1] This unique feature

allows for improved differentiation of liver lesions, as most malignant tumors contain few or no Kupffer cells and therefore appear as defects in the enhanced liver parenchyma during the late phase.[\[2\]](#)

Quantitative Data Presentation

The following tables summarize key quantitative parameters obtained from studies utilizing **Levovist** for ultrasound imaging.

Table 1: Hemodynamic Parameters in Normal vs. Cirrhotic Liver

Parameter	Normal Liver	Cirrhotic Liver	Reference
Hepatic Vein Arrival Time	38.3 s	17.6 s	Lim et al.
Time to Peak Enhancement	97.5 s	55.5 s	Albrecht et al.

Table 2: Time-Intensity Curve (TIC) Parameters for Focal Liver Lesion Differentiation

Parameter	Benign Lesions (Hemangioma)	Malignant Lesions (Hepatocellular Carcinoma)	Reference
Rise Time (RT)	23.4 ± 16.2 s	9.3 ± 3.8 s	Schwarz S, et al. [3] [4]
Time to Peak (TPP)	Slower (qualitative)	Faster (qualitative)	Pei et al., Zheng et al. [5]
Late Phase Ratio (LPR)	1.59 ± 1.59	0.38 ± 0.23	Schwarz S, et al. [3] [4]

Table 3: Preclinical Dosage and Administration

Animal Model	Dosage	Concentration	Administration Route	Reference
Rabbit	0.1 mL/kg	300 mg/mL	Intravenous	In vivo kinetics study
Rat	0.1 mL	300 mg/mL	Intravenous	Transmission electron microscopy study

Experimental Protocols

Preclinical Evaluation of Liver Tumor Perfusion in a Rodent Model

This protocol describes a general procedure for assessing liver tumor perfusion using **Leovist**-enhanced ultrasound in a rat model of hepatocellular carcinoma.

Materials:

- **Leovist** (SH U 508A)
- Sterile saline for injection
- Anesthesia (e.g., isoflurane)
- High-frequency ultrasound system with a linear transducer (e.g., Siemens Acuson Sequoia with a 10L4 transducer)
- Animal warming platform
- 24G intravenous catheter

Protocol:

- Animal Preparation:
 - Anesthetize the rat using isoflurane (5% for induction, 1-2% for maintenance).

- Shave the abdomen to ensure good acoustic coupling.
- Place the animal on a warming platform to maintain body temperature.
- Insert a 24G catheter into the tail vein for contrast agent administration.
- Ultrasound Imaging - Baseline:
 - Apply ultrasound gel to the abdomen.
 - Perform a baseline B-mode ultrasound scan to locate the liver tumor and obtain standard anatomical images.
 - Optimize imaging parameters (gain, depth, focus) for clear visualization of the tumor and surrounding liver parenchyma.
- Levovist Administration and Imaging:
 - Reconstitute **Levovist** according to the manufacturer's instructions. A common concentration used in preclinical studies is 300 mg/mL.
 - Draw up 0.1 mL of the **Levovist** suspension into a sterile syringe.
 - Switch the ultrasound system to a contrast-specific imaging mode (e.g., Cadence™ Contrast Pulse Sequencing on a Siemens system). A low mechanical index (MI) is generally used for real-time perfusion imaging, while a higher MI may be used for intermittent imaging to assess the late phase.[\[1\]](#)
 - Initiate image acquisition and inject the **Levovist** bolus via the tail vein catheter, followed by a 0.2 mL saline flush.
 - Record a cine loop of the contrast enhancement for at least 5 minutes to capture the arterial, portal venous, and late phases.
- Data Analysis:
 - Transfer the acquired cine loop to an offline analysis workstation.

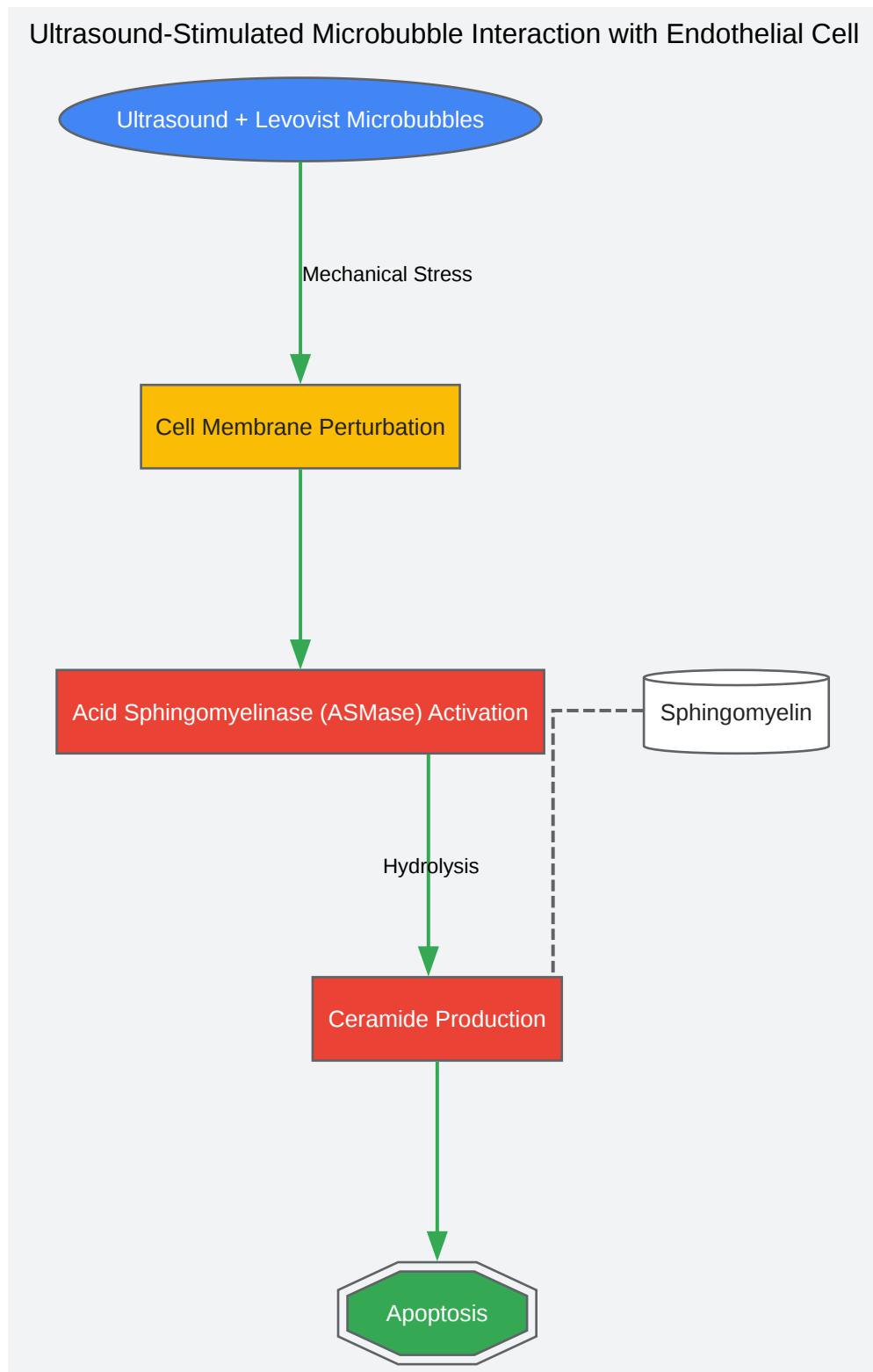
- Draw regions of interest (ROIs) over the tumor and the adjacent normal liver parenchyma.
- Generate time-intensity curves (TICs) for each ROI.
- Calculate quantitative perfusion parameters such as Rise Time (RT), Time to Peak (TTP), Peak Intensity (PI), and Wash-in/Wash-out rates.

In Vitro Study of Microbubble-Cell Interaction

This protocol provides a general framework for studying the interaction of **Levovist** microbubbles with hepatocytes in culture.

Materials:

- Primary hepatocytes or a suitable hepatocyte cell line (e.g., HepG2)
- Cell culture medium and supplements
- Culture plates with acoustically transparent bottoms
- **Levovist**
- Ultrasound system with a high-frequency transducer
- Incubator
- Fluorescence microscope (optional, for viability or uptake assays)


Protocol:

- Cell Culture:
 - Culture hepatocytes on acoustically transparent plates until they reach the desired confluence.
- Microbubble Preparation and Application:
 - Reconstitute **Levovist** to the desired concentration in cell culture medium.

- Remove the culture medium from the cells and replace it with the **Levovist**-containing medium.
- Ultrasound Exposure:
 - Place the culture plate on the ultrasound system stage.
 - Apply a layer of ultrasound gel to the bottom of the plate.
 - Position the ultrasound transducer to insonate the cells.
 - Apply ultrasound at specific parameters (frequency, MI, duration) relevant to the research question.
- Post-Exposure Analysis:
 - Immediately after ultrasound exposure, wash the cells with fresh medium.
 - Assess cell viability using assays such as trypan blue exclusion or a live/dead staining kit.
 - Analyze cellular uptake of microbubbles or co-administered therapeutic agents using fluorescence microscopy or flow cytometry.
 - Perform molecular analyses (e.g., Western blotting, qPCR) to investigate changes in protein or gene expression.

Visualizations

Signaling Pathway

[Click to download full resolution via product page](#)

Caption: Ceramide signaling pathway activated by ultrasound-stimulated **Levovist**.

Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for preclinical **Levovist**-enhanced liver ultrasound.

Safety and Considerations

Levovist is generally considered to have a good safety profile. However, as a first-generation contrast agent, the air-filled microbubbles are less stable at higher acoustic pressures compared to second-generation agents. This necessitates careful control of the Mechanical Index (MI) during imaging to avoid premature bubble destruction.[2] As with all contrast agents, there is a potential for hypersensitivity reactions, and appropriate precautions should be taken.

Disclaimer: These application notes are intended for research purposes only and do not constitute medical advice. Researchers should always adhere to institutional and regulatory guidelines for animal and human studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cdn-cms.f-static.com [cdn-cms.f-static.com]
- 2. Contrast enhanced ultrasound of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Analysis of the Time-Intensity Curve of Contrast-Enhanced Ultrasound of the Liver: Differentiation of Benign and Malignant Liver Lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative Analysis of the Time-Intensity Curve of Contrast-Enhanced Ultrasound of the Liver: Differentiation of Benign and Malignant Liver Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medultrason.ro [medultrason.ro]
- To cite this document: BenchChem. [Application Notes and Protocols for Advanced Ultrasound Imaging with Levovist]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b238291#advanced-ultrasound-imaging-techniques-with-levovist>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com